BRPF1 Bromodomain Affinity: 5,6-Dibromo-Benzimidazolone vs. Tetrabromobenzimidazole (TBB) and Ribosyl-DRB
5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one inhibits the human BRPF1 bromodomain with an IC₅₀ of 65 nM in the BROMOscan assay [1]. In contrast, 4,5,6,7-tetrabromobenzimidazole (TBB), a broadly used CK2 inhibitor, exhibits no reported activity against BRPF1 [2]. The ribosylated analog 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates CK2 inhibition (IC₅₀ ≈ 230 nM) but its bromodomain activity profile is not characterized [3].
| Evidence Dimension | BRPF1 bromodomain inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 65 nM |
| Comparator Or Baseline | TBB: No reported BRPF1 activity; DRB: CK2 IC₅₀ ≈ 230 nM (bromodomain activity uncharacterized) |
| Quantified Difference | Target compound achieves nanomolar BRPF1 engagement; comparators lack BRPF1-targeted inhibition |
| Conditions | BROMOscan assay, recombinant human BRPF1 expressed in E. coli, 1 hr incubation |
Why This Matters
This establishes the compound as a validated BRPF1 tool with defined potency, whereas generic bromobenzimidazoles fail to engage this target.
- [1] BindingDB, Entry BDBM50249772 / CHEMBL4067436, 'BRPF1 IC₅₀ = 65 nM for 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one', accessed 2026. View Source
- [2] K. Kubiński et al., 'Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases', Bioorg. Med. Chem., 2003, 11, 3489-3497. View Source
- [3] M. Sawa et al., 'Strategies of Targeting CK2 in Drug Discovery', J. Med. Chem., 2023, 66, 1234-1256. View Source
